Isooctyl ((tributylstannyl)thio)acetate
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Overview
Description
Isooctyl ((tributylstannyl)thio)acetate is an organotin compound with the molecular formula C22H46O2SSn. It is also known as acetic acid, ((tributylstannyl)thio)-, isooctyl ester. This compound is characterized by the presence of a tin atom bonded to three butyl groups and a thioacetate group, which is further esterified with isooctyl alcohol. Organotin compounds like this compound are widely used in various industrial and research applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isooctyl ((tributylstannyl)thio)acetate can be synthesized through the esterification of acetic acid with isooctyl alcohol in the presence of tributylstannyl thioacetate. The reaction typically involves the following steps:
Esterification Reaction: Acetic acid reacts with isooctyl alcohol in the presence of a catalyst, such as sulfuric acid, to form isooctyl acetate.
Thioesterification: Isooctyl acetate is then reacted with tributylstannyl thioacetate under controlled conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and thioesterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Isooctyl ((tributylstannyl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioacetate group to a thiol group.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Isooctyl ((tributylstannyl)thio)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of isooctyl ((tributylstannyl)thio)acetate involves its interaction with molecular targets through the tin atom. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various substrates, leading to the formation of new chemical entities. The molecular pathways involved include the activation of sulfur and tin centers, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Tributyltin acetate: Similar in structure but lacks the isooctyl group.
Tributyltin chloride: Contains a chloride group instead of the thioacetate group.
Tributyltin oxide: Contains an oxide group instead of the thioacetate group.
Uniqueness
Isooctyl ((tributylstannyl)thio)acetate is unique due to the presence of both the isooctyl and thioacetate groups, which confer distinct chemical properties. These properties make it particularly useful in specific synthetic applications and research studies, where other organotin compounds may not be as effective.
Properties
CAS No. |
26896-31-1 |
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Molecular Formula |
C22H46O2SSn |
Molecular Weight |
493.4 g/mol |
IUPAC Name |
6-methylheptyl 2-tributylstannylsulfanylacetate |
InChI |
InChI=1S/C10H20O2S.3C4H9.Sn/c1-9(2)6-4-3-5-7-12-10(11)8-13;3*1-3-4-2;/h9,13H,3-8H2,1-2H3;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
YOAWISBAEFEJRW-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)SCC(=O)OCCCCCC(C)C |
Origin of Product |
United States |
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